REACTION_CXSMILES
|
[Br:1][C:2]1[C:3](=[O:17])[N:4]([CH:11]2[CH2:16]CC[CH2:13][CH2:12]2)[C:5](=[O:10])[N:6](C)[C:7]=1[CH3:8].C1CCC(N2C(=O)NC3CCCC=3C2=O)CC1.BrC1C(=O)N(C(C)C)C(=O)NC=1C.C(N1C(=O)C(Cl)=C(C)NC1=O)(C)(C)C>>[Br:1][C:2]1[C:3](=[O:17])[N:4]([CH:11]([CH2:12][CH3:13])[CH3:16])[C:5](=[O:10])[NH:6][C:7]=1[CH3:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C(N(C(N(C1C)C)=O)C1CCCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCC(CC1)N2C(=O)C3=C(CCC3)NC2=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C(N(C(NC1C)=O)C(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N1C(NC(=C(C1=O)Cl)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C(N(C(NC1C)=O)C(C)CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |